1-Naphthalenamine, 7-bromo-, hydrochloride
Description
1-Naphthalenamine, 7-bromo-, hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₁₀H₉BrN·HCl. It consists of a naphthalene backbone substituted with an amino group (-NH₂) at the 1-position and a bromine atom at the 7-position, forming a hydrochloride salt for enhanced stability and solubility. This compound is structurally related to other naphthalenamine derivatives but distinguished by its specific bromination pattern.
Key properties (inferred from analogous compounds):
- Molecular weight: ~258.55 g/mol (based on bromine and hydrochloride additions to naphthalenamine).
- Solubility: Likely polar solvent-soluble (e.g., water, ethanol) due to the ionic hydrochloride moiety .
- Melting point: Estimated between 160–180°C, comparable to structurally similar compounds like 4-cyclopropylnaphthalen-1-amine hydrochloride (165–175°C) .
Properties
IUPAC Name |
7-bromonaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h1-6H,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIWVZUUPBZLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation-Bromination-Hydrolysis Sequence
This method mirrors the synthesis of 4-bromo-1-naphthylamine, adapted for 7-bromo regioselectivity:
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Acetylation : 1-Naphthylamine is treated with acetic anhydride to form 1-acetamidonaphthalene, protecting the amine group.
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Bromination : The acetamido derivative undergoes electrophilic aromatic substitution. Bromination at the 7-position requires precise control:
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Hydrolysis : The product (7-bromo-1-acetamidonaphthalene) is refluxed with HCl in ethanol to remove the acetyl group, yielding 7-bromo-1-naphthylamine.
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Salt Formation : Treatment with concentrated HCl in ethanol produces the hydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Acetylation | Acetic anhydride, 110°C, 2 hr | 95% | 99% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C, 4 hr | 70% | 97% |
| Hydrolysis | 6M HCl, ethanol, reflux, 6 hr | 85% | 98% |
| Salt Formation | HCl (g), ethanol, 25°C, 1 hr | 95% | 99% |
Bucherer Reaction with 7-Bromo-1-Naphthol
Synthesis of 7-Bromo-1-Naphthol
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Bromination of 1-Naphthol : Direct bromination of 1-naphthol with Br₂ in acetic acid at 40°C yields 7-bromo-1-naphthol, leveraging the hydroxyl group’s para-directing effect.
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Bucherer Reaction : Reacting 7-bromo-1-naphthol with ammonium bisulfite and ammonia under high-pressure conditions (150°C, 15 bar) facilitates amination.
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Hydrochloride Formation : The free amine is treated with HCl gas in ethanol.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 40°C, 8 hr | 65% | 95% |
| Bucherer Reaction | NH₃, (NH₄)HSO₃, 150°C, 15 bar, 24 hr | 80% | 96% |
| Salt Formation | HCl (g), ethanol, 25°C, 1 hr | 90% | 99% |
Catalytic Hydrogenation of 7-Bromo-1-Nitronaphthalene
Nitration and Bromination of Naphthalene
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Nitration : Naphthalene is nitrated at the 1-position using HNO₃/H₂SO₄ at 50°C.
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Bromination : 1-Nitronaphthalene undergoes bromination at the 7-position using Br₂/FeBr₃ in CCl₄ at 25°C. The nitro group’s meta-directing effect favors 7-substitution.
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Reduction : Catalytic hydrogenation (H₂, Pt/C, ethanol, 80°C, 10 bar) reduces the nitro group to amine.
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Salt Formation : HCl gas is bubbled through an ethanol solution of the amine.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C, 6 hr | 88% | 98% |
| Bromination | Br₂, FeBr₃, CCl₄, 25°C, 12 hr | 60% | 95% |
| Reduction | H₂, Pt/C, ethanol, 80°C, 10 bar, 6 hr | 92% | 99% |
| Salt Formation | HCl (g), ethanol, 25°C, 1 hr | 95% | 99% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (Overall) |
|---|---|---|---|
| Acetylation-Bromination | High regioselectivity, scalable | Requires toxic bromine gas | 53% (70% × 85%) |
| Bucherer Reaction | Avoids nitro intermediates | High-pressure equipment needed | 52% (65% × 80%) |
| Catalytic Hydrogenation | High-purity product, mild conditions | Multi-step, low bromination yield | 50% (60% × 92%) |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenamine, 7-bromo-, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,7-dione derivatives.
Reduction: Reduction reactions can produce 1-naphthalenamine derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Scientific Research Applications
Pharmaceuticals
1-Naphthalenamine, 7-bromo-, hydrochloride acts as a precursor for synthesizing various biologically active compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the development of new drugs targeting different diseases.
- Case Study : Research has shown that derivatives of naphthalenamines exhibit significant biological activities, including anti-cancer properties. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines .
Dyes and Pigments
The compound is also utilized in the dye industry. Its derivatives are employed in the synthesis of dyes due to their vibrant colors and stability.
- Example : The synthesis of azo dyes often involves naphthalenamine derivatives, which can provide intense coloration and are used in textiles and other materials.
The biological activity of 1-naphthalenamine derivatives has been extensively studied. Key areas of research include:
Mechanism of Action
The mechanism by which 1-naphthalenamine, 7-bromo-, hydrochloride exerts its effects depends on its specific application. For example, in the synthesis of dyes, the compound may undergo electrophilic substitution reactions to form azo dyes.
Comparison with Similar Compounds
1-Naphthalenamine Hydrochloride (CAS 552-46-5)
- Structure: Lacks bromine substitution; amino group at 1-position.
- Properties : Melting point ~250°C (decomposition), higher thermal stability than brominated derivatives due to absence of heavy halogen .
- Regulatory Status: Listed on the Non-Domestic Substances List (NDSL) in Canada, requiring notification for manufacture/import .
4-Cyclopropylnaphthalen-1-amine Hydrochloride (CAS 1533519-92-4)
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1337523-99-5)
- Structure : Partially saturated naphthalene ring with bromine at 7-position.
- Properties : Increased flexibility due to saturation; reduced conjugation alters UV/fluorescence properties compared to fully aromatic analogs .
Functional Analogues
N-Phenyl-1-naphthylamine
1-Naphthalenamine, 4-(3,4-dichlorophenyl)-N-methyl- (CAS 79617-99-5)
- Structure : Dichlorophenyl and methylamine substituents.
- Applications : Pharmaceutical applications (e.g., dopamine receptor modulation); chlorine atoms enhance lipophilicity compared to bromine .
Data Tables
Table 1: Physical and Regulatory Properties of Selected Compounds
Table 2: Substituent Effects on Properties
Biological Activity
Introduction
1-Naphthalenamine, 7-bromo-, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is a derivative of naphthalene with a bromine substituent at the 7-position. This structural modification can influence its biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrClN |
| Molecular Weight | 251.53 g/mol |
| Melting Point | 180-182 °C |
| Solubility | Soluble in water and organic solvents |
The biological activity of 1-naphthalenamine derivatives often involves interaction with various receptors and enzymes. Notably, compounds with naphthalene scaffolds have been reported to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress .
NRF2 Activation
Research indicates that naphthalene-based compounds can act as electrophiles that interact with sulfhydryl groups in proteins such as Kelch-like ECH-associated protein 1 (KEAP1) , leading to the activation of NRF2. This activation results in increased transcription of antioxidant genes, providing protective effects against cellular damage .
Case Studies
- Carcinogenicity Studies : Some aminonaphthalenes have shown mutagenic and carcinogenic properties. For instance, studies have indicated that certain derivatives can lead to DNA damage in vitro, raising concerns about their safety for therapeutic use .
- Receptor Binding Studies : In receptor-binding assays, derivatives of naphthalenamines have demonstrated varying affinities for serotonin receptors (5-HT2A). These interactions suggest potential applications in neuropharmacology, particularly in developing drugs targeting psychiatric disorders .
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (nM) | Notes |
|---|---|---|---|
| Naphthalene | NRF2 Activator | <100 | Potent activator in oxidative stress models |
| 5-Bromo-1-naphthylamine | Serotonin Receptor | ~50 | Selective for 5-HT2A receptor |
| 7-Bromo-1-naphthylamine | Antioxidant | <200 | Protects cells from oxidative damage |
Carcinogenic Risks
The potential carcinogenicity associated with naphthalene derivatives is a significant concern. Studies have shown that exposure to certain aminonaphthalenes can lead to increased cancer risk due to their ability to form reactive metabolites that bind to DNA .
Safety Assessments
Regulatory agencies have recommended safety assessments for compounds like 1-naphthalenamine, emphasizing the need for thorough evaluation before clinical use. These assessments should include long-term toxicity studies and investigations into potential mutagenic effects.
Q & A
Q. What are the recommended synthetic routes for 1-Naphthalenamine, 7-bromo-, hydrochloride?
The compound is synthesized via radical bromination using N-bromosuccinimide (NBS) and azobis(isobutyronitrile) (AIBN) as a radical initiator. Optimal conditions involve refluxing in t-butanol with incremental AIBN additions over 5 hours, yielding 35% . Alternative solvents (e.g., CCl₄) reduce efficiency (30% yield). Characterization typically employs NMR, mass spectrometry, and elemental analysis to confirm regioselectivity at the C-7 position.
Q. What safety protocols are critical for handling this compound?
1-Naphthalenamine derivatives are classified as potential carcinogens under regulatory frameworks (e.g., Rotterdam Convention) . Researchers must use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/aerosols. Dispose of waste via licensed hazardous material handlers .
Q. Which analytical techniques confirm the structural integrity of 7-bromo-1-naphthalenamine hydrochloride?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for verifying molecular weight and halogen positioning. Purity is assessed via HPLC with UV detection (λ ~254 nm). Differential scanning calorimetry (DSC) may determine thermal stability.
Advanced Research Questions
Q. How can radical bromination yields be improved beyond 35%?
Yield optimization requires solvent polarity adjustments (e.g., t-butanol enhances radical stability vs. cyclohexane) and controlled initiator addition. Evidence suggests incremental AIBN dosing every hour minimizes premature radical termination . Alternative initiators like benzoyl peroxide (BPO) or UV light activation could be explored.
Q. Why does iodination fail under similar radical conditions?
Attempts with N-iodosuccinimide (NIS) yielded trace iodinated product due to weaker N–I bonds and rapid iodine radical recombination. Bromine’s moderate bond dissociation energy (~192 kJ/mol) favors sustained radical chain propagation compared to iodine (~151 kJ/mol) .
Q. How does halogen choice (Br vs. I vs. Cl) impact cross-coupling efficiency?
In Suzuki-Miyaura couplings, the 7-iodo derivative showed superior reactivity (67% yield with phenylboronic acid) due to lower C–I bond dissociation energy. Bromo and chloro analogs require higher catalyst loading or elevated temperatures for comparable efficiency .
Q. How to resolve mechanistic contradictions in radical bromination pathways?
The proposed mechanism involves sequential H-atom abstraction at C-7, followed by bromination and HBr elimination. Conflicting hypotheses (e.g., enamine intermediate formation) can be tested via trapping experiments with TEMPO or ESR spectroscopy to detect radical intermediates .
Q. What strategies mitigate low yields in scaled-up bromination?
Pilot-scale reactions may suffer from heat dissipation issues, leading to side reactions. Implementing flow chemistry with controlled residence times or microwave-assisted synthesis could enhance reproducibility and scalability .
Methodological Guidance
- Reaction Troubleshooting : If bromination yields drop below 30%, verify solvent dryness (H₂O quenches radicals) and initiator freshness. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Data Interpretation : Conflicting spectral data (e.g., unexpected NMR shifts) may indicate regioisomeric byproducts. Use NOESY or COSY to resolve positional ambiguities.
- Cross-Coupling Optimization : For Suzuki reactions, pre-mix Pd(PPh₃)₄ (8 mol%) with Na₂CO₃ in dioxane/EtOH (3:1) to stabilize the active palladium species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
